4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide
Description
4,5-Dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position, methoxy groups at the 4- and 5-positions of the benzene ring, and a 4-methylbenzylamide substituent.
Properties
IUPAC Name |
4,5-dimethoxy-N-[(4-methylphenyl)methyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-4-6-12(7-5-11)10-18-17(20)13-8-15(23-2)16(24-3)9-14(13)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFBLLGUIDFGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4,5-dimethoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2 position.
Benzylation: The nitrated product is then subjected to benzylation using 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Reduction: 4,5-dimethoxy-N-(4-methylbenzyl)-2-aminobenzamide.
Substitution: Products depend on the nucleophile used, such as 4,5-dihydroxy-N-(4-methylbenzyl)-2-nitrobenzamide if hydroxide is the nucleophile.
Scientific Research Applications
4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and benzyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide and related compounds:
Key Observations:
The thiadiazole substituent in introduces sulfur and nitrogen heteroatoms, which may improve solubility in aqueous media and enable coordination with metal ions . Methoxy vs. Nitro Groups: Methoxy groups donate electron density, while nitro groups withdraw it, creating a polarized aromatic system in the target compound. This polarity may influence binding affinity in biological systems .
Molecular Weight and Solubility :
- The target compound’s molecular weight (~346 g/mol) is intermediate among the analogues, suggesting balanced lipophilicity for membrane permeability. Thiadiazole-containing derivatives (e.g., ) exhibit higher polarity, favoring aqueous solubility .
Biological Activity
4,5-Dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide is a benzamide derivative that has garnered attention for its potential biological activity. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes two methoxy groups, a nitro group, and a benzyl moiety, which are critical for its biological properties.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated cytotoxic effects against breast cancer and leukemia cells, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests a possible therapeutic application in inflammatory diseases .
- Antioxidant Activity : The presence of methoxy groups in the structure is associated with antioxidant properties, which may help in mitigating oxidative stress in cells .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is believed to act through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It potentially modulates key signaling pathways related to cell survival and apoptosis.
Case Study 1: Antitumor Activity
In a study published in Acta Crystallographica, researchers evaluated the antitumor effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could induce apoptosis in cancer cells through caspase activation .
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory potential of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its efficacy in reducing inflammation .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
